molecular formula C9H8F3N B13927502 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)-

Cat. No.: B13927502
M. Wt: 187.16 g/mol
InChI Key: OPSIJIHZUVULGY-UHFFFAOYSA-N
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Description

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications. The trifluoromethyl group attached to the indole ring enhances the compound’s stability, polarity, and lipophilicity, making it a valuable entity in various fields such as pharmaceuticals, materials science, and agrochemicals .

Preparation Methods

The synthesis of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be achieved through several methods. One efficient method involves the use of CF3SO2Na under metal-free conditions, which selectively introduces the trifluoromethyl group to the indole ring . This method is advantageous due to its cost-effectiveness, low toxicity, and ease of handling. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the compound.

Chemical Reactions Analysis

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various trifluoromethylated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to its observed biological activities. Specific pathways and targets depend on the context of its application, such as inhibiting specific enzymes or receptors in medicinal chemistry .

Comparison with Similar Compounds

1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- can be compared with other trifluoromethylated indoles and indole derivatives:

The uniqueness of 1H-Indole, 2,3-dihydro-1-(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8F3N

Molecular Weight

187.16 g/mol

IUPAC Name

1-(trifluoromethyl)-2,3-dihydroindole

InChI

InChI=1S/C9H8F3N/c10-9(11,12)13-6-5-7-3-1-2-4-8(7)13/h1-4H,5-6H2

InChI Key

OPSIJIHZUVULGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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